三乙酸盐布拉地kinin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A nonapeptide messenger that is enzymatically produced from KALLIDIN in the blood where it is a potent but short-lived agent of arteriolar dilation and increased capillary permeability. Bradykinin is also released from MAST CELLS during asthma attacks, from gut walls as a gastrointestinal vasodilator, from damaged tissues as a pain signal, and may be a neurotransmitter.

科学研究应用

利钠和抗氧化活性

三乙酸盐布拉地kinin表现出显著的利钠(促进通过尿液排出钠)和抗氧化活性。 它刺激布拉地kinin受体,增加PLC活性,进而降低ENaC开放概率并抑制远端肾单位Na+转运,导致利钠 。 此外,它已被证明可以降低H2O2诱导的衰老,增加超氧化物歧化酶(SOD)的活性,并抑制DNA损伤、ROS产生和NADPH氧化酶活性 .

血管舒张和促血管生成作用

该化合物以其血管舒张作用而闻名,有助于血管松弛,以及其促血管生成特性,促进新血管的形成。这在治疗缺血性疾病(需要恢复血流)时特别有用。 布拉地kinin增加VEGF的表达并促进前列腺癌细胞的管形成,这可能有利于癌症治疗 .

心血管系统调节

在心血管研究中,this compound在ACE抑制剂活性中起着至关重要的作用。 据观察,ACE抑制剂对布拉地kinin的保存具有剂量依赖性作用,这表明布拉地kinin在ACE抑制剂高剂量下观察到的心血管益处中起着重要作用 .

炎症性疾病和COVID-19

This compound在炎症性疾病的背景下也很重要,并且已被研究与COVID-19有关。它是一种血管舒张剂和炎症介质,触发一系列促炎细胞因子的级联反应。 据报道,SARS-CoV-2感染中布拉地kinin水平升高会引发多种症状,使其成为具有巨大治疗价值的分子 .

药物开发和毒理学

布拉地kinin相关肽(BRPs)源自动物毒液,已导致针对布拉地kinin途径的药物开发。 这项研究有助于识别新的治疗靶点并了解涉及这些靶点的生化途径,从而导致开发出卡托普利等药物 .

作用机制

Target of Action

Bradykinin triacetate salt, also known as Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is constitutively expressed and plays a crucial role in bradykinin’s vasodilatory role .

Mode of Action

The interaction of Bradykinin triacetate salt with its primary target, B2R, leads to the activation of a signaling cascade of downstream molecules . B2R is coupled to G protein family such as Gα qs, Gα q /Gα 11, Gα i1, and Gβ1 γ 2 . The stimulation of B2R activates downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .

Biochemical Pathways

Bradykinin triacetate salt affects several biochemical pathways. The activation of B2R leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol and Ca 2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins . Bradykinin-mediated signaling is implicated in inflammation, chronic pain, vasculopathy, neuropathy, obesity, diabetes, and cancer .

Pharmacokinetics

It is soluble in dmf and acetic acid , suggesting that it may have good bioavailability

Result of Action

The molecular and cellular effects of Bradykinin triacetate salt’s action involve the activation of excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 . This upregulation has implications in a wide range of clinical conditions such as inflammation leading to fibrosis, cardiovascular diseases, and most recently, severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Action Environment

The action, efficacy, and stability of Bradykinin triacetate salt can be influenced by various environmental factors. For instance, the presence of angiotensin-converting enzyme (ACE) inhibitors can increase bradykinin signaling, leading to most cardioprotective benefits . .

生化分析

Biochemical Properties

Bradykinin triacetate salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound induces signaling through kinin B1 (BDKRB1) and B2 (BDKRB2) transmembrane receptors coupled with different subunits of G proteins (G αi /G α0, G αq and G β1γ2) .

Cellular Effects

Bradykinin triacetate salt has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . In inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs .

Molecular Mechanism

The molecular mechanism of Bradykinin triacetate salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The bradykinin-mediated signaling mechanism activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

属性

CAS 编号 |

5979-11-3 |

|---|---|

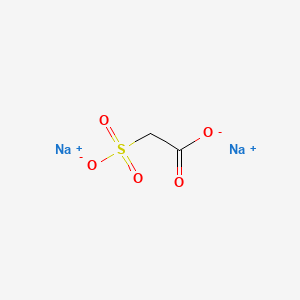

分子式 |

C56H85N15O17 |

分子量 |

1240.4 g/mol |

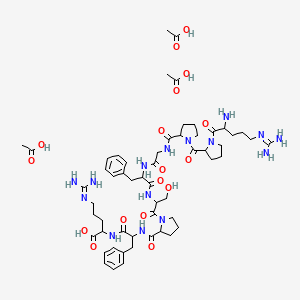

IUPAC 名称 |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H73N15O11.3C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;;;/m0.../s1 |

InChI 键 |

GGIQAOBCVDFMSP-XFUQBTSGSA-N |

手性 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

规范 SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

相关CAS编号 |

58-82-2 (Parent) |

序列 |

RPPGFSPFR |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)